Cas no 2437-39-0 (Benzenamine,5-methyl-2-(1-methylethyl)-)

Benzenamine,5-methyl-2-(1-methylethyl)- structure
2437-39-0 structure
Product Name:Benzenamine,5-methyl-2-(1-methylethyl)-
CAS No:2437-39-0
MF:C10H15N
MW:149.232802629471
CID:257173
PubChem ID:20563827
Update Time:2025-04-19

Benzenamine,5-methyl-2-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,5-methyl-2-(1-methylethyl)-
    • 2-isopropyl-5-methyl-phenylamine
    • 2-Isopropyl-5-methylaniline
    • 2-Isopropyl-5-methylphenylamine
    • 3-Cymidine
    • 6-Isopropyl-m-toluidine
    • p-Cymen-3-amine
    • p-Cymene, 3-amino-
    • Thymylamine(6CI,8CI)
    • AKOS006341339
    • IBDUWDDUJSWRTJ-UHFFFAOYSA-N
    • Cymylamin
    • 5-methyl-2-(propan-2-yl)aniline
    • E81726
    • CHEMBL2109689
    • SCHEMBL3847726
    • 2-isopropyl-5-methyl-aniline
    • 2437-39-0
    • CS-0138098
    • BDBM50420659
    • 5-methyl-2-propan-2-ylaniline
    • CHEMBL2087075
    • SY387762
    • MFCD19203478
    • Inchi: 1S/C10H15N/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,11H2,1-3H3
    • InChI Key: IBDUWDDUJSWRTJ-UHFFFAOYSA-N
    • SMILES: NC1C=C(C)C=CC=1C(C)C

Computed Properties

  • Exact Mass: 149.12055
  • Monoisotopic Mass: 149.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • PSA: 26.02

Benzenamine,5-methyl-2-(1-methylethyl)- Pricemore >>

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